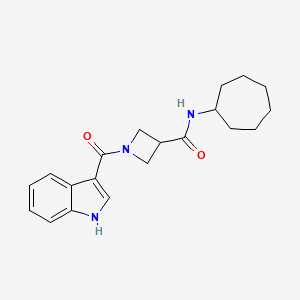
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide (NCHICA) is a novel synthetic compound that has recently been studied for its potential medicinal applications. It is a small molecule that is structurally similar to indole-3-carboxamide (ICA) and is believed to have similar biochemical and physiological effects. It is a versatile compound that can be used in a variety of laboratory experiments, and its potential therapeutic applications are being explored.
Applications De Recherche Scientifique
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been found to have antioxidant and anti-inflammatory properties, and it has also been shown to have potential anti-cancer and anti-diabetic activities. Additionally, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, so it must be dissolved in a solvent such as methanol or ethanol before it can be used. Additionally, it has a low solubility in organic solvents, which can make it difficult to work with.
Orientations Futures
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has shown great potential for its medicinal applications, and there are many future directions for further research. These include further studies of its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential to treat various diseases and disorders. Additionally, further research is needed to better understand its mechanism of action and to explore other potential therapeutic applications. Additionally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is synthesized through a condensation reaction between N-cycloheptyl-1-azetidine-3-carboxylic acid and 1H-indole-3-carboxylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride or zinc chloride, and the product is a white solid. It is then purified by recrystallization and is soluble in water, methanol, and ethanol.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(22-15-7-3-1-2-4-8-15)14-12-23(13-14)20(25)17-11-21-18-10-6-5-9-16(17)18/h5-6,9-11,14-15,21H,1-4,7-8,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOALKXHWKIVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
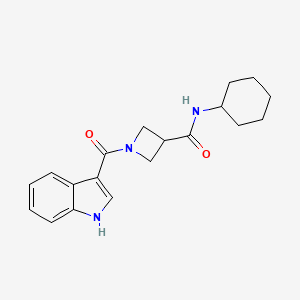
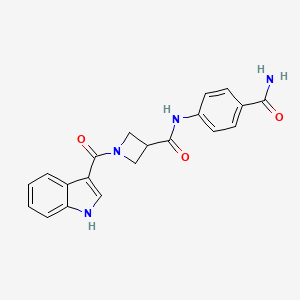
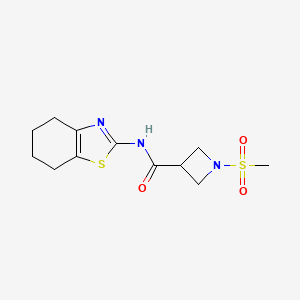
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
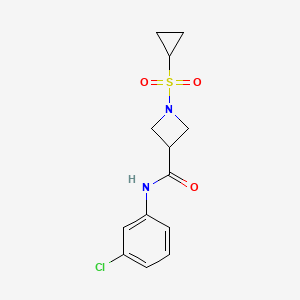
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)